Cas no 2229160-62-5 (1-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carbaldehyde)

1-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carbaldehyde
- 2229160-62-5
- 1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropane-1-carbaldehyde
- EN300-1764730
-
- インチ: 1S/C13H12N2O/c16-10-13(6-7-13)11-2-4-12(5-3-11)15-9-1-8-14-15/h1-5,8-10H,6-7H2
- InChIKey: KDHLIAIKQCCCQW-UHFFFAOYSA-N
- ほほえんだ: O=CC1(C2C=CC(=CC=2)N2C=CC=N2)CC1
計算された属性
- せいみつぶんしりょう: 212.094963011g/mol
- どういたいしつりょう: 212.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
1-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1764730-0.1g |
1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropane-1-carbaldehyde |
2229160-62-5 | 0.1g |
$1119.0 | 2023-09-20 | ||
Enamine | EN300-1764730-1.0g |
1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropane-1-carbaldehyde |
2229160-62-5 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1764730-0.05g |
1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropane-1-carbaldehyde |
2229160-62-5 | 0.05g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1764730-0.25g |
1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropane-1-carbaldehyde |
2229160-62-5 | 0.25g |
$1170.0 | 2023-09-20 | ||
Enamine | EN300-1764730-2.5g |
1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropane-1-carbaldehyde |
2229160-62-5 | 2.5g |
$2492.0 | 2023-09-20 | ||
Enamine | EN300-1764730-10.0g |
1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropane-1-carbaldehyde |
2229160-62-5 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1764730-0.5g |
1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropane-1-carbaldehyde |
2229160-62-5 | 0.5g |
$1221.0 | 2023-09-20 | ||
Enamine | EN300-1764730-5.0g |
1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropane-1-carbaldehyde |
2229160-62-5 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1764730-1g |
1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropane-1-carbaldehyde |
2229160-62-5 | 1g |
$1272.0 | 2023-09-20 | ||
Enamine | EN300-1764730-10g |
1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropane-1-carbaldehyde |
2229160-62-5 | 10g |
$5467.0 | 2023-09-20 |
1-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carbaldehyde 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
1-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carbaldehydeに関する追加情報
Introduction to 1-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carbaldehyde (CAS No. 2229160-62-5)
1-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carbaldehyde (CAS No. 2229160-62-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.
The molecular structure of 1-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carbaldehyde is composed of a cyclopropane ring substituted with a phenyl group and a pyrazole moiety, along with an aldehyde functional group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.
In terms of chemical synthesis, 1-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carbaldehyde can be synthesized through a multi-step process involving the formation of the cyclopropane ring, the introduction of the phenyl and pyrazole substituents, and the final aldehyde functionalization. Recent studies have explored various synthetic routes to optimize yield and purity, with some methods utilizing green chemistry principles to minimize environmental impact.
The biological activities of 1-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carbaldehyde have been extensively investigated. One of the most notable findings is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound can effectively inhibit the activity of certain kinases, which are key targets in cancer therapy. Additionally, it has demonstrated anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines.
Beyond its enzymatic inhibition properties, 1-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carbaldehyde has also been studied for its potential as an antimicrobial agent. Preliminary studies have indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics to combat drug-resistant strains.
In the context of drug development, the pharmacokinetic and pharmacodynamic properties of 1-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carbaldehyde have been evaluated. Preclinical studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential as a therapeutic agent. Furthermore, toxicity studies have indicated that it is well-tolerated at therapeutic doses, with minimal adverse effects observed.
The therapeutic potential of 1-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carbaldehyde has also been explored in animal models. In cancer models, it has demonstrated significant antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Similarly, in inflammatory disease models, it has shown efficacy in reducing inflammation and associated symptoms.
To further advance the understanding and application of 1-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carbaldehyde, ongoing research is focused on optimizing its structure to enhance its potency and selectivity. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict binding affinities and identify key interactions with target proteins.
In conclusion, 1-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carbaldehyde (CAS No. 2229160-62-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an exciting candidate for further investigation and development into novel therapeutic agents.
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